3-Methyl-4-(oxan-4-yl)piperidine
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Overview
Description
3-Methyl-4-(oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group at the third position and an oxan-4-yl group at the fourth position. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(oxan-4-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a primary amine with diols catalyzed by a Cp*Ir complex can yield cyclic amines, including piperidines, in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine using catalysts such as molybdenum disulfide . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(oxan-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-methyl-4-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-9-8-12-5-2-11(9)10-3-6-13-7-4-10/h9-12H,2-8H2,1H3 |
InChI Key |
VEAUVCOFOCPKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1C2CCOCC2 |
Origin of Product |
United States |
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